3-(3-Methylphenyl)propionaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

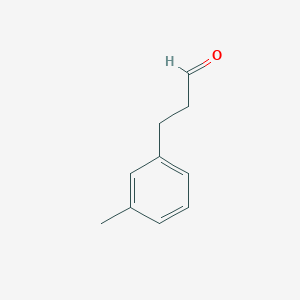

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAFYMRFDJVPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440261 | |

| Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95416-60-7 | |

| Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde

CAS Number: 95416-60-7

This technical guide provides a comprehensive overview of 3-(3-Methylphenyl)propionaldehyde, also known as 3-(m-tolyl)propanal, for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound is an aromatic aldehyde with a molecular formula of C10H12O.[1][2] Its chemical structure consists of a propanal group attached to a toluene ring at the meta position. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 95416-60-7 | [1][2][3][4][5] |

| Molecular Formula | C10H12O | [1][2][4] |

| Molecular Weight | 148.20 g/mol | [1] |

| IUPAC Name | 3-(3-methylphenyl)propanal | [1] |

| Synonyms | 3-(m-tolyl)propanal, 3-Methylbenzenepropanal, 3-M-TOLYL-PROPIONALDEHYDE | [1] |

| Purity | ≥97.0% (typical) | [4] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Rotatable Bond Count | 3 | [2] |

| Heavy Atom Count | 11 | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an aldehyde is characterized by a strong C=O stretching absorption. For aromatic aldehydes, this peak typically appears around 1705 cm⁻¹.[6] Additionally, characteristic C-H stretching vibrations of the aldehyde group are expected at approximately 2720 cm⁻¹ and 2820 cm⁻¹.[7] The aromatic ring will exhibit C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. The aldehydic proton (CHO) is expected to appear as a triplet in the downfield region, typically between δ 9-10 ppm. The protons of the ethyl chain and the methyl group on the aromatic ring will have characteristic chemical shifts and coupling patterns.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 148. The fragmentation pattern is influenced by the aldehyde and the aromatic ring, with common losses including the CHO group and fragments from the alkyl chain.

Experimental Protocols

Synthesis of this compound

General Procedure for Oxidation of 3-(3-Methylphenyl)propanol:

-

Dissolve the alcohol: 3-(3-Methylphenyl)propanol is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

-

Prepare the oxidizing agent: A solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a mixture of potassium dichromate and sulfuric acid, is prepared.

-

Reaction: The oxidizing agent is added slowly to the solution of the alcohol at a controlled temperature, typically with cooling in an ice bath to manage the exothermic reaction.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or distillation to yield pure this compound.

Note: This is a generalized protocol and would require optimization for this specific synthesis.

Role in Drug Discovery and Development

Aldehydes are versatile intermediates in organic synthesis and can be valuable building blocks in the development of new pharmaceutical compounds. They can participate in a variety of chemical transformations, including reductive amination to form amines, Wittig reactions to form alkenes, and aldol condensations to form larger carbon skeletons.

While specific applications of this compound in drug development are not widely documented, its structural motif could be of interest in the synthesis of novel therapeutic agents. The methylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Logical Relationships in Synthesis

The synthesis of this compound is a key step in a potential synthetic pathway. The logical flow from a precursor to the final product and its subsequent potential reactions can be visualized.

Caption: A potential synthetic pathway to this compound.

This diagram illustrates a plausible, though not experimentally verified for this specific molecule, synthetic route starting from 3-methylbenzaldehyde.

Experimental Workflow for Characterization

A standard workflow for the characterization of a synthesized batch of this compound would involve several analytical techniques to confirm its identity and purity.

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C10H12O | CID 10464477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 95416-60-7 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 95416-60-7|this compound|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Physical Properties of 3-(3-Methylphenyl)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the aromatic aldehyde, 3-(3-Methylphenyl)propionaldehyde. The information is curated for professionals in research and development who require precise data for experimental design, computational modeling, and chemical synthesis. This document summarizes key physical data, outlines general experimental protocols for their determination, and provides a structural representation of the molecule.

Core Physical and Chemical Properties

This compound, also known as 3-(m-tolyl)propanal, is an organic compound with the chemical formula C₁₀H₁₂O[1][2]. It belongs to the class of aromatic aldehydes, characterized by an aldehyde functional group attached to a propyl chain, which is in turn bonded to a toluene ring at the meta position.

Quantitative Physical Data

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem[1][2], ChemicalBook[3] |

| Molecular Weight | 148.20 g/mol | PubChem[1][2] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and xylene. | ChemBK[4] |

| Storage Temperature | -20°C, under nitrogen | ChemicalBook[3] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not detailed in the available literature, the following are generalized, standard methodologies for determining the key physical properties of liquid aldehydes. These protocols are widely accepted in the scientific community and are applicable to this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Workflow for Boiling Point Determination

References

An In-depth Technical Guide to the Molecular Weight of 3-(3-Methylphenyl)propionaldehyde

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 3-(3-Methylphenyl)propionaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the theoretical and experimental approaches to determining the molecular weight of this compound, including a detailed experimental protocol and a visual representation of the analytical workflow.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1][2][3][4] |

| Average Molecular Weight | 148.20 g/mol | [2] |

| Monoisotopic Mass | 148.088815002 Da | [2][4] |

| IUPAC Name | 3-(3-methylphenyl)propanal | [2] |

| CAS Number | 95416-60-7 | [2][5] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of this compound can be experimentally determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate molecular weight information.

Objective: To determine the accurate molecular weight of a high-purity sample of this compound.

Materials and Instrumentation:

-

Sample: this compound, >97% purity

-

Solvent: Acetonitrile (HPLC grade) or other suitable volatile solvent

-

Instrumentation: High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an ionization source (e.g., Electrospray Ionization - ESI).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent at a concentration of approximately 1 µg/mL.

-

Vortex the solution to ensure complete dissolution and homogeneity.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal conditions for the analyte. For ESI in positive ion mode, typical parameters would be a capillary voltage of 3.5 kV, a nebulizer pressure of 30 psi, and a drying gas flow of 8 L/min at 325°C.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire mass spectra in the positive ion mode over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺), which would be approximately 149.0961.

-

To aid in structural confirmation, fragmentation data can be obtained using tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule ([M+H]⁺).

-

The high-resolution instrument will provide an accurate mass measurement for this ion.

-

Calculate the neutral molecular weight by subtracting the mass of a proton (1.007276 Da) from the measured accurate mass of the [M+H]⁺ ion.

-

Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the molecular formula (C₁₀H₁₂O).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the molecular weight of this compound using mass spectrometry.

Caption: Workflow for Molecular Weight Determination.

References

An In-depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Methylphenyl)propionaldehyde, a key aromatic aldehyde. The document details its chemical identity, physical and chemical properties, synthesis, and analytical methodologies, making it an essential resource for professionals in research and development.

Chemical Identity

This compound is an organic compound characterized by a benzene ring substituted with a methyl group at the meta position and a propanal group. Its chemical structure is fundamental to its properties and applications, particularly in the fields of fragrance and pharmaceutical synthesis. One of its notable, albeit often uncommercialized, roles is as an impurity in the manufacturing of the drug Cinacalcet[1][2][3].

A variety of synonyms and identifiers are used to denote this compound in scientific literature and chemical databases. These are summarized in the table below for clarity and cross-referencing.

| Identifier Type | Identifier |

| IUPAC Name | 3-(3-methylphenyl)propanal |

| CAS Number | 95416-60-7[1][2][3][4] |

| Molecular Formula | C10H12O[4] |

| Synonyms | 3-(m-tolyl)propanal[2][4], 3-Methylbenzenepropanal[1][3], Benzenepropanal, 3-methyl-[3][4], M-TOLYL-PROPIONALDEHYDE[4], 3-M-TOLYL-PROPIONALDEHYDE[4], 3-TOLYL-PROPIONALDEHYDE[4] |

While this compound is utilized in the fragrance industry, specific trade names for this compound are not widely documented in readily available literature. It is often supplied by chemical manufacturers under its chemical name or CAS number[4][5].

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application, and analysis. The following table summarizes key quantitative data.

| Property | Value | Notes |

| Molecular Weight | 148.20 g/mol [4] | |

| Appearance | Colorless to light yellow liquid | Based on supplier information. |

| Boiling Point | Data not available for the aldehyde. The precursor, 3-(3-methylphenyl)-1-propanol, has a boiling point of 147 °C at 20 Torr. | This suggests the aldehyde would have a slightly lower boiling point. |

| Density | Data not available for the aldehyde. The precursor, 3-(3-methylphenyl)-1-propanol, has a density of 0.977 g/cm³. | The aldehyde's density is expected to be similar. |

| Refractive Index | Data not available for the aldehyde. The precursor, 3-(3-methylphenyl)-1-propanol, has a refractive index of 1.520. | The aldehyde's refractive index is expected to be in a similar range. |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | General solubility for similar aromatic aldehydes. |

Experimental Protocols

A common and effective method for the synthesis of this compound is the oxidation of its corresponding alcohol, 3-(3-methylphenyl)-1-propanol. This method is widely used for the preparation of aldehydes from primary alcohols.

Principle: The primary alcohol is oxidized using a mild oxidizing agent to yield the aldehyde. Care must be taken to prevent over-oxidation to the carboxylic acid.

Materials:

-

3-(3-methylphenyl)-1-propanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

Sodium bicarbonate solution (saturated)

-

Sodium thiosulfate solution (saturated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-methylphenyl)-1-propanol in anhydrous DCM.

-

Oxidation: To the stirred solution, add the oxidizing agent (e.g., 1.5 equivalents of PCC or DMP) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if using PCC) or diluted with diethyl ether and washed sequentially with saturated sodium bicarbonate and saturated sodium thiosulfate solutions (if using DMP).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

-

Capillary Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5MS) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector.

Typical GC-MS Parameters:

| Parameter | Setting |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| MSD Transfer Line | 280 °C |

| MS Ion Source | 230 °C |

| MS Quadrupole | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can be compared to a reference library (e.g., NIST) for confirmation of its identity.

Signaling Pathways and Logical Relationships

As a fragrance ingredient and a potential building block in drug synthesis, understanding the logical relationships in its production and quality control is crucial.

References

- 1. CAS 95416-60-7 Cinacalcet Impurity 62 | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 2. Cinacalcet Impurity 56 - Protheragen [protheragen.ai]

- 3. Cinacalcet Impurity 62 | CAS No- 95416-60-7 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | 95416-60-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

Solubility Profile of 3-(3-Methylphenyl)propionaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3-Methylphenyl)propionaldehyde, an aromatic aldehyde of interest in various chemical and pharmaceutical applications. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility in organic solvents and furnishes detailed experimental protocols for its determination. The guide is intended to serve as a practical resource for researchers, enabling them to assess the solubility of this compound and similar compounds in relevant solvent systems.

Introduction to Solubility in Drug Development and Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development.[1] For a drug to be absorbed and exert its therapeutic effect, it must first be in solution.[2] Poor solubility can lead to low bioavailability, hindering the development of promising drug candidates.[2] Understanding the solubility of a compound like this compound in various organic solvents is crucial for its synthesis, purification, formulation, and in vitro/in vivo testing.

Physicochemical Properties of this compound

This compound, also known as 3-(m-tolyl)propanal, possesses a molecular structure that dictates its solubility behavior. Key features include a polar aldehyde group capable of forming hydrogen bonds with protic solvents and a nonpolar aromatic ring and alkyl chain, which contribute to its solubility in nonpolar organic solvents.[3][4] Generally, aldehydes with fewer than five carbon atoms are soluble in water; however, as the carbon chain length increases, their solubility in water decreases while their solubility in organic solvents improves.[5][6][7]

Expected Solubility Profile

Based on the principle of "like dissolves like," the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below.[8] It is anticipated to be soluble in most common organic solvents.[3][5][9]

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol | Soluble | The polar hydroxyl group of methanol can interact with the polar aldehyde group of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate dissolution. | |

| Isopropanol | Soluble | The polarity of isopropanol allows for favorable interactions with the aldehyde. | |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar aldehyde group. |

| Methyl Ethyl Ketone | Soluble | Similar to acetone, its polarity is suitable for dissolving the compound. | |

| Ethers | Diethyl Ether | Soluble | The moderate polarity of diethyl ether can accommodate both the polar and nonpolar regions of the molecule. |

| Tetrahydrofuran (THF) | Soluble | THF is a polar aprotic solvent that is a good solvent for a wide range of organic compounds. | |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate has intermediate polarity, making it a good solvent for compounds with both polar and nonpolar characteristics. |

| Hydrocarbons | Hexane | Sparingly Soluble | As a nonpolar solvent, hexane will primarily interact with the nonpolar aromatic ring and alkyl chain. |

| Toluene | Soluble | The aromatic nature of toluene will have favorable interactions with the aromatic ring of the solute. | |

| Halogenated | Dichloromethane | Soluble | Dichloromethane is a versatile solvent with moderate polarity, capable of dissolving a wide range of organic compounds. |

| Chloroform | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic molecules. | |

| Amides | Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent, which should readily dissolve the compound. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent, often used to dissolve a wide array of organic compounds.[10] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following section details standard protocols that can be employed to quantify the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[11][12][13]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-FID)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

After equilibration, allow the vials to stand undisturbed to let undissolved solute settle.

-

Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of the diluted filtrate using a pre-calibrated analytical instrument.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

UV-Vis Spectroscopy for Quantification

For aromatic compounds like this compound, UV-Vis spectroscopy is a convenient and rapid method for concentration determination.[14][15]

Objective: To quantify the concentration of this compound in a solution by measuring its absorbance of UV light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Stock solution of this compound of known concentration

-

Solvent used for solubility determination

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the absorbance of the solution over a range of UV wavelengths (e.g., 200-400 nm) to identify the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Measure the Unknown Sample:

-

Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Gas Chromatography (GC) for Quantification

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[16][17][18]

Objective: To determine the concentration of this compound in a solvent using GC with a Flame Ionization Detector (FID).

Materials:

-

Gas chromatograph with an FID

-

Appropriate GC column (e.g., a nonpolar or medium-polarity column)

-

Carrier gas (e.g., helium, nitrogen)

-

Autosampler or manual syringe

-

Stock solution of this compound of known concentration

-

Internal standard (optional, but recommended for improved accuracy)

Procedure:

-

Develop a GC Method:

-

Optimize the GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature, to achieve good separation and peak shape for this compound and the internal standard (if used).

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions containing known concentrations of this compound (and a constant concentration of the internal standard, if used).

-

Inject each standard solution into the GC and record the peak areas.

-

Plot a graph of the peak area (or the ratio of the analyte peak area to the internal standard peak area) versus concentration to generate a calibration curve.

-

-

Analyze the Unknown Sample:

-

Inject the diluted filtrate from the shake-flask experiment (containing the internal standard at the same concentration as in the standards) into the GC.

-

Record the peak area of this compound.

-

Use the calibration curve to determine the concentration of the compound in the sample.

-

Workflow for Solubility Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility of a new chemical entity such as this compound.

Caption: A workflow for determining the solubility of a chemical compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this technical guide provides a robust framework for its determination. By understanding the underlying principles of its physicochemical properties and employing the detailed experimental protocols provided, researchers can confidently and accurately characterize its solubility profile in a variety of organic solvents. This information is invaluable for advancing research and development activities involving this compound.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. embibe.com [embibe.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. scribd.com [scribd.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

3-(3-Methylphenyl)propionaldehyde: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3-(3-Methylphenyl)propionaldehyde (CAS No. 95416-60-7), a chemical intermediate and fragrance ingredient. This document synthesizes available data on its physicochemical properties, toxicological profile, and handling procedures to inform risk assessment and ensure safe laboratory and industrial practices.

Chemical and Physical Properties

This compound, also known as 3-(m-tolyl)propanal, is an aromatic aldehyde.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 95416-60-7 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Storage Temperature | -20°C, stored under nitrogen | ChemicalBook |

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Table 2: GHS Hazard Classification of this compound [1]

The signal word for this chemical is Warning .[1]

Toxicological Profile

| Endpoint | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | 1690 mg/kg | Wikipedia |

| LD₅₀ | Rabbit | Dermal | 2460 mg/kg | Sigma-Aldrich |

Table 3: Acute Toxicity Data for Propionaldehyde (CAS No. 123-38-6)

Experimental Protocols

The toxicological hazards of chemical substances like this compound are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.

-

Animal Selection: Healthy, young adult rodents (usually females) are used.

-

Dose Administration: The substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure: The test proceeds in a stepwise manner, with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.

-

Observation: Animals are observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: Following a defined exposure period, the substance is removed, and the tissue is incubated.

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant. A substance is identified as an irritant if the tissue viability is ≤ 50%.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Animal Selection: A single healthy, adult albino rabbit is typically used for the initial test.

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of irritation, including redness, swelling, and discharge. The cornea, iris, and conjunctiva are scored.

-

Confirmation: If an irritant or negative response is observed, the test is confirmed using up to two additional animals.

Signaling Pathways and Mechanisms of Toxicity

Proposed Metabolic Pathway

Aromatic aldehydes like this compound are likely metabolized in the body through oxidation and reduction reactions. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The following diagram illustrates a plausible metabolic pathway for 3-phenylpropanal, a closely related compound, which is likely analogous for this compound.

Caption: Proposed metabolic pathway of 3-phenylpropanal.

General Mechanism of Aldehyde Toxicity

Aldehydes are electrophilic compounds that can react with nucleophilic groups in biological macromolecules such as proteins and DNA. This covalent modification can lead to cellular dysfunction and toxicity.

Caption: General mechanism of aldehyde toxicity.

Safety and Handling Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: No data available.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Absorb with inert material and dispose of as hazardous waste.

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear appropriate personal protective equipment.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation.

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced.

Logical Workflow for Safety Assessment

The safety assessment of a chemical like this compound follows a logical progression from data gathering to risk characterization.

Caption: Workflow for chemical safety assessment.

Ecological Information

Specific data on the environmental fate and ecotoxicity of this compound are limited. However, phenylpropanals are generally not expected to be persistent or bioaccumulative and are anticipated to undergo rapid degradation in the environment. Nevertheless, release into the environment should be avoided.

Conclusion

This compound is a hazardous chemical that is harmful if swallowed and causes skin, eye, and respiratory irritation. While specific quantitative toxicological data are scarce, information from structurally similar compounds and standardized testing guidelines provide a basis for safe handling and risk assessment. Adherence to recommended safety precautions, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and mitigate risks in research and industrial settings. Further research to determine the specific toxicological and ecotoxicological profile of this compound is warranted.

References

GHS Classification of 3-(3-Methylphenyl)propionaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for 3-(3-Methylphenyl)propionaldehyde (CAS No. 95416-60-7). The information herein is intended to support researchers, scientists, and professionals in drug development in understanding the potential hazards associated with this compound and in implementing appropriate safety protocols.

GHS Hazard Classification

This compound is classified under the GHS framework based on its potential health hazards. The primary hazards identified are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1]

Summary of GHS Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | Exclamation Mark |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | Exclamation Mark |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |

Data sourced from PubChem.[1]

Precautionary Statements

A comprehensive list of precautionary statements is associated with the handling of this compound. These statements provide guidance on prevention, response, storage, and disposal to minimize risks.

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for GHS Classification

While specific experimental data for this compound is not publicly available, the GHS classifications are determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the likely methodologies used to ascertain the hazard classifications.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals. The test substance is administered orally to a group of animals at one of the defined dose levels. The outcome (survival or death) determines the next step: if the animal survives, a higher dose is used for the next animal; if it dies, a lower dose is used.

-

Animal Model: Typically, rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Classification: The substance is classified into a GHS category based on the dose at which mortality is observed. For Category 4 ("Harmful if swallowed"), the LD50 is estimated to be between 300 and 2000 mg/kg body weight.

Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The substance is applied to the skin of an animal, and the degree of irritation is observed and scored at specified intervals.

-

Animal Model: Albino rabbits are commonly used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Classification: The severity of the skin reactions is scored. A substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes.

Serious Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This protocol assesses the potential of a substance to produce reversible or irreversible changes in the eye.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control. The eyes are then examined for irritation.

-

Animal Model: Albino rabbits are typically used.

-

Procedure:

-

A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the substance is placed in the conjunctival sac of one eye.

-

The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

-

Classification: The severity of eye lesions is scored. A substance is classified as causing serious eye irritation (Category 2A) if it produces reversible eye irritation within 21 days of observation.

Logical Workflow for GHS Classification

Caption: GHS classification workflow for this compound.

Potential Signaling Pathways in Aldehyde-Induced Irritation

While specific mechanistic data for this compound is limited, the irritant effects of aldehydes, in general, are known to involve interactions with sensory nerves and the induction of inflammatory responses. A plausible signaling pathway for aldehyde-induced irritation is depicted below.

Caption: Plausible signaling pathway for aldehyde-induced irritation.

Disclaimer: This document provides a summary of the GHS classification and related information for this compound based on publicly available data. It is intended for informational purposes and should not be used as a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

An In-depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenyl)propionaldehyde, also known as 3-(m-tolyl)propanal, is an aromatic aldehyde that has garnered interest primarily within the fragrance and flavor industries. Its characteristic scent profile contributes to the complexity and uniqueness of various perfume compositions. While not extensively studied for pharmaceutical applications, its chemical structure warrants consideration for potential biological activity. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and known applications of this compound.

History and Discovery

The precise date and discoverer of this compound are not well-documented in publicly available scientific literature. Its history is intrinsically linked to the development of synthetic fragrance chemistry in the 20th century. The exploration of various alkyl-substituted phenylpropanals was driven by the quest for novel scent profiles, particularly those mimicking natural floral and green notes. The synthesis of related compounds, such as 2,2-Dimethyl-3-(3-methylphenyl)propanal, for creating "muguet" (lily of the valley) fragrances, suggests that the tolyl-substituted propanals were investigated for their potential in perfumery during this period. Patents related to the production of phenyl-substituted propanals indicate their industrial importance as fragrance components, often produced as mixtures of isomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 95416-60-7 | [1] |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Refractive Index | Not available |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available data is provided in Table 2.

| Spectrum Type | Data | Reference |

| ¹H NMR | Not available | |

| ¹³C NMR | Not available | |

| Mass Spectrum | Not available | |

| Infrared (IR) | Not available |

Table 2: Spectroscopic Data for this compound

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be derived from general organic chemistry principles and a known procedure for a structurally related compound, 2,2-Dimethyl-3-(3-methylphenyl)propanal. A potential two-step synthesis is outlined below.

Logical Workflow for Synthesis

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(3-Methylphenyl)but-3-ene via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction should be initiated, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle heating may be applied.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 1-(3-methylphenyl)but-3-ene.

Step 2: Synthesis of this compound via Ozonolysis

-

Ozonolysis: Dissolve 1-(3-methylphenyl)but-3-ene (1.0 eq) in a suitable solvent such as dichloromethane or methanol in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

-

Reductive Workup: Purge the solution with nitrogen gas to remove excess ozone. Add a reducing agent, such as zinc dust (1.5 eq) and water, or dimethyl sulfide (1.5 eq), to the reaction mixture at -78 °C.

-

Allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Purification: Filter the reaction mixture to remove any solid byproducts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield this compound.

Applications

The primary application of this compound is in the fragrance industry . It is used as a component in perfume compositions to impart or modify scent profiles. Its aroma is likely to be a variation of the green, floral, and aldehydic notes characteristic of other phenylpropanals. It can be blended with other fragrance compounds to create complex and desirable scents for a wide range of products, including:

-

Fine fragrances (perfumes, colognes)

-

Personal care products (soaps, lotions, shampoos)

-

Household products (cleaners, air fresheners)

Biological Activity and Signaling Pathways

There is no significant information available in the scientific literature regarding the biological activity or involvement of this compound in any specific signaling pathways. Its use appears to be confined to its organoleptic properties in the fragrance industry. As such, no signaling pathway diagrams can be generated.

Safety

The safety of this compound would be evaluated based on standard toxicological testing for fragrance ingredients. This typically includes assessments for skin sensitization, phototoxicity, and systemic toxicity. For detailed and up-to-date safety information, it is recommended to consult the safety data sheets (SDS) provided by chemical suppliers and the guidelines issued by regulatory bodies such as the International Fragrance Association (IFRA).

Conclusion

This compound is a synthetic aromatic aldehyde with a history rooted in the development of the fragrance industry. While its specific discovery is not well-documented, its value lies in its contribution to the palette of scents available to perfumers. The synthetic routes to this and related compounds are based on established organic chemistry reactions. Currently, there is a lack of data on its biological activities, suggesting that its primary role remains in the realm of fragrance and flavor. Further research could explore potential, yet undiscovered, biological effects of this class of compounds.

References

The Elusive Natural Presence of 3-(3-Methylphenyl)propionaldehyde: A Technical Guide

For Immediate Release

This technical guide addresses the current scientific understanding of the natural occurrence of 3-(3-Methylphenyl)propionaldehyde. Despite its availability from chemical suppliers and its well-defined chemical properties, a comprehensive review of scientific literature and databases reveals a notable absence of evidence for its natural isolation from plants, essential oils, or food products. This document provides a summary of its known characteristics, a hypothetical biosynthetic pathway based on related compounds, and detailed experimental protocols for the analysis of volatile organic compounds from natural sources, which could be adapted for its future discovery.

Chemical and Physical Properties

While its natural origins remain unconfirmed, the chemical and physical properties of this compound are well-documented in chemical databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |

| CAS Number | 95416-60-7 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| IUPAC Name | 3-(3-methylphenyl)propanal | --INVALID-LINK-- |

| Synonyms | 3-(m-tolyl)propanal, 3-Methylbenzenepropanal | --INVALID-LINK-- |

Hypothetical Biosynthetic Pathway

The biosynthesis of aromatic aldehydes in plants is predominantly routed through the phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds.[1][2][3][4][5] Although this compound has not been identified as a natural product, a plausible biosynthetic route can be hypothesized based on known enzymatic reactions within this pathway.

The proposed pathway would likely start with a methylated precursor, such as 3-methyl-L-phenylalanine. The subsequent steps would involve deamination, hydroxylation, and reduction reactions, catalyzed by enzymes analogous to those in the canonical phenylpropanoid pathway.

References

- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 3-(3-Methylphenyl)propionaldehyde: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3-Methylphenyl)propionaldehyde (CAS No: 95416-60-7), a key intermediate in various chemical syntheses.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through modern spectroscopic techniques. The molecular formula for this compound is C₁₀H₁₂O, and its molecular weight is approximately 148.20 g/mol .[2][3] This guide consolidates spectral data interpretation, experimental methodologies, and logical workflows for the identification and characterization of this aldehyde.

Data Presentation: Spectroscopic Summary

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These values are critical for the structural elucidation and confirmation of this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| ~2925 | Strong | C-H Stretch | Alkyl (CH₂) |

| ~2820 & ~2720 | Medium | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |

| ~1725 | Strong, Sharp | C=O Stretch | Aldehyde (CHO) |

| ~1605 & ~1490 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~780 | Strong | C-H Bend (out-of-plane) | 1,3-disubstituted (meta) Aromatic |

Interpretation: The IR spectrum is characterized by a strong carbonyl (C=O) absorption around 1725 cm⁻¹, typical for an aliphatic aldehyde. The presence of the aldehyde is further confirmed by the distinctive Fermi doublet for the aldehydic C-H stretch. Aromatic C=C stretching and out-of-plane bending vibrations confirm the substituted benzene ring.

Table 2: ¹H NMR Spectroscopy Data (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| 9.81 | t | 1H | Aldehyde (-CH O) |

| 7.15 | t | 1H | Ar-H (Position 5) |

| 7.00 | m | 3H | Ar-H (Positions 2, 4, 6) |

| 2.95 | t | 2H | -CH₂ -CH₂CHO |

| 2.78 | t | 2H | -CH₂-CH₂ CHO |

| 2.35 | s | 3H | Ar-CH₃ |

Interpretation: The ¹H NMR spectrum clearly shows a downfield triplet at ~9.81 ppm, which is characteristic of an aldehyde proton. The aromatic region displays signals corresponding to the four protons on the meta-substituted ring. Two triplets represent the adjacent methylene groups of the propyl chain, and a singlet at ~2.35 ppm confirms the methyl group on the aromatic ring.

Table 3: ¹³C NMR Spectroscopy Data (Predicted, CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 202.0 | Aldehyde (C =O) |

| 138.5 | Aromatic (C -CH₃) |

| 138.0 | Aromatic (C -CH₂CH₂CHO) |

| 129.0 | Aromatic (C H) |

| 128.5 | Aromatic (C H) |

| 127.0 | Aromatic (C H) |

| 126.0 | Aromatic (C H) |

| 45.5 | -CH₂-C H₂CHO |

| 28.0 | -C H₂-CH₂CHO |

| 21.4 | Ar-C H₃ |

Interpretation: The ¹³C NMR spectrum is distinguished by the resonance at ~202.0 ppm, unequivocally assigned to the carbonyl carbon of the aldehyde. The aromatic region shows six distinct signals, as expected for a meta-substituted ring, while the aliphatic region contains signals for the two propyl chain carbons and the aromatic methyl carbon.

Table 4: Mass Spectrometry (GC-MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Ion Assignment |

| 148 | 40 | [M]⁺ (Molecular Ion) |

| 119 | 20 | [M - CHO]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 35 | [C₅H₅]⁺ |

Interpretation: The mass spectrum displays a molecular ion peak [M]⁺ at m/z 148, consistent with the compound's molecular weight.[3] The base peak at m/z 91 corresponds to the stable tropylium ion, a common fragment for alkyl-substituted benzene derivatives, formed after benzylic cleavage. The peak at m/z 119 represents the loss of the formyl radical (-CHO).

Experimental Protocols

Standard analytical techniques are employed to acquire the spectroscopic data for this compound.

1. Infrared (IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. Data is averaged over 16 to 32 scans to improve the signal-to-noise ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard pulse sequence (e.g., zg30) is used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlet signals for all carbons. Key parameters include a spectral width of ~240 ppm, a longer relaxation delay (2-5 seconds), and acquisition of 1024 or more scans to achieve adequate signal-to-noise.

3. Mass Spectrometry (MS)

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer).

-

Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation of components. Helium is typically used as the carrier gas.

-

MS Conditions: Electron ionization is performed at a standard energy of 70 eV. The mass analyzer scans a mass range of m/z 40-400.

Visualizations: Workflows and Relationships

Diagram 1: Spectroscopic Identification Workflow

References

An In-depth Technical Guide to the 13C NMR Data of 3-(3-Methylphenyl)propionaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 3-(3-Methylphenyl)propionaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents a predicted 13C NMR data set. The predictions are based on the known experimental data of the parent compound, 3-phenylpropanal, with adjustments made for the electronic effects of the meta-methyl substituent on the aromatic ring. This document also outlines a comprehensive, standard experimental protocol for acquiring 13C NMR spectra for small organic molecules of this type.

Predicted 13C NMR Data

The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. For this compound, the introduction of a methyl group at the meta position of the phenyl ring influences the chemical shifts of the aromatic carbons compared to the unsubstituted 3-phenylpropanal. The following table provides the predicted 13C NMR chemical shifts and their assignments.

Table 1: Predicted 13C NMR Chemical Shift Data for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Aldehyde) | ~202 | The chemical shift of the aldehyde carbonyl is largely unaffected by the remote methyl group. |

| C1' (Aromatic, C-CH₃) | ~138 | The carbon atom bearing the methyl group will be shifted downfield. |

| C2' (Aromatic, CH) | ~129 | |

| C3' (Aromatic, C-CH₂CH₂CHO) | ~141 | The ipso-carbon attached to the propyl chain. |

| C4' (Aromatic, CH) | ~126 | |

| C5' (Aromatic, CH) | ~128 | |

| C6' (Aromatic, CH) | ~127 | |

| -CH₂- (Propyl chain) | ~28 | |

| -CH₂- (Propyl chain) | ~45 | |

| -CH₃ (Methyl group) | ~21 |

Note: The predicted values are based on the experimental data for 3-phenylpropanal and known substituent effects. Actual experimental values may vary slightly.

Experimental Protocol

The following is a detailed, generalized protocol for the acquisition of a 13C NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds like the target molecule, deuterated chloroform (CDCl₃) is a common choice.

-

Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: To remove any particulate matter that can degrade the spectral quality, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This is typically an automated process.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is a reasonable starting point. For more quantitative results, a longer delay may be necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A typical range is from a few hundred to several thousand scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected range of chemical shifts for most organic molecules.

-

3. Data Processing and Analysis

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃) or the TMS peak to 0 ppm.

-

Peak Picking and Integration: Identify the chemical shifts of the peaks. While integration in 13C NMR is not always straightforwardly quantitative due to relaxation effects, it can provide qualitative information.

Logical Workflow for 13C NMR Spectroscopy

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 13C NMR data.

Caption: Logical workflow for 13C NMR spectroscopy.

An In-depth Technical Guide to the Mass Spectrometry of 3-(3-Methylphenyl)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenyl)propionaldehyde, also known as 3-(m-tolyl)propanal, is an aromatic aldehyde with potential applications in fragrance, flavoring, and as a building block in organic synthesis. Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various scientific and industrial settings. This guide provides a detailed overview of the mass spectrometry of this compound, including predicted fragmentation patterns, a general experimental protocol for its analysis, and a summary of its key molecular properties.

Molecular Properties

A solid understanding of the fundamental molecular properties of this compound is essential before delving into its mass spectrometric analysis. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol [1][2] |

| IUPAC Name | 3-(3-methylphenyl)propanal[1] |

| CAS Number | 95416-60-7[1] |

Predicted Electron Ionization Mass Spectrum

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the well-established fragmentation patterns of aromatic aldehydes and similar compounds. The following table outlines the expected major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 148 | Moderate | [C₁₀H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 119 | Moderate | [C₉H₁₁]⁺ | Loss of the formyl radical (•CHO) via alpha-cleavage. |

| 105 | High | [C₈H₉]⁺ | Benzylic cleavage, loss of a C₂H₃O radical. This is expected to be a very stable tropylium-like ion. |

| 91 | High | [C₇H₇]⁺ | Rearrangement and loss of propene (C₃H₆) from the molecular ion, forming a stable tropylium ion. This is a common fragmentation for alkylbenzenes. |

| 77 | Moderate | [C₆H₅]⁺ | Loss of the methyl group from the tropylium ion. |

| 44 | Moderate to High | [C₂H₄O]⁺• | McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by beta-cleavage. |

| 29 | Low to Moderate | [CHO]⁺ | Alpha-cleavage resulting in the formyl cation. |

Fragmentation Pathways

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to be governed by several key pathways that are common to aromatic aldehydes. The stability of the resulting carbocations, particularly those involving the aromatic ring, plays a significant role in determining the major peaks in the mass spectrum.

A diagram illustrating the predicted major fragmentation pathways is provided below.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general experimental protocol for the analysis of this compound using GC-MS with electron ionization. This protocol is a template and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation

-

Dissolve a small amount of the this compound standard in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working standard concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: A non-polar or medium-polarity capillary column is recommended, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

3. Data Acquisition and Analysis

-

Acquire the data using the instrument's data acquisition software.

-

Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library spectrum (if available) or with the predicted fragmentation pattern.

The logical workflow for this experimental protocol is depicted in the diagram below.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, is a powerful technique for its unequivocal identification. While experimental data is not widely published, a thorough understanding of the fragmentation patterns of aromatic aldehydes allows for a reliable prediction of its mass spectrum. The key fragmentation pathways are expected to involve the formation of a stable tropylium-like ion at m/z 105, which is likely to be the base peak, as well as characteristic fragments resulting from alpha-cleavage and McLafferty rearrangement. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for this compound in various research and development applications.

References

Methodological & Application

Synthesis of 3-(3-Methylphenyl)propionaldehyde from 3-methylbenzyl chloride: Application Notes and Protocols